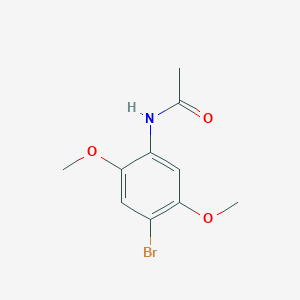

N-(4-bromo-2,5-dimethoxyphenyl)acetamide

Description

N-(4-bromo-2,5-dimethoxyphenyl)acetamide is a substituted acetamide featuring a brominated and dimethoxylated phenyl ring. Its molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of 274.11 g/mol. The compound’s structure includes a 4-bromo-2,5-dimethoxyphenyl group linked to an acetamide moiety. Substituted acetamides are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules, such as benzylpenicillin derivatives . This compound is often studied as a precursor or impurity in pharmaceutical synthesis, requiring stringent quality control measures .

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

N-(4-bromo-2,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H12BrNO3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,1-3H3,(H,12,13) |

InChI Key |

KEUPWPCIZGJDJP-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1OC)Br)OC |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1OC)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-(4-chloro-2,5-dimethoxyphenyl)acetamide

- Molecular Formula: C₁₀H₁₂ClNO₃

- Molecular Weight : 229.66 g/mol

- Key Differences: Replaces bromine with chlorine at the para position.

N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS 64695-81-4)

Methoxy/Methyl-Substituted Analogs

N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS 13711-31-4)

- Molecular Formula: C₁₀H₁₂BrNO

- Molecular Weight : 242.11 g/mol

- Key Differences: Replaces methoxy groups with methyl substituents.

N-(2-Benzoyl-4,5-dimethoxyphenyl)acetamide (CAS 314272-81-6)

Complex Derivatives with Additional Functional Groups

N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide

- Molecular Formula : C₁₈H₁₉BrN₄O₄

- Molecular Weight : 443.27 g/mol

- Key Differences: Incorporates a pyridine ring with amino, cyano, and ethoxy groups. These modifications expand hydrogen-bonding networks and electronic complexity, likely enhancing target specificity in drug design .

N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromo-2,6-dimethylphenoxy)acetamide

- Molecular Formula : C₁₉H₂₁BrN₂O₃

- Molecular Weight : 405.29 g/mol

Structural and Conformational Analysis

Crystallographic studies of related acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) reveal significant conformational variability. Dihedral angles between aromatic rings range from 54.8° to 77.5° , influenced by steric and electronic effects of substituents. Such variations impact molecular geometry and binding modes .

Data Tables

Table 1: Key Structural Analogs and Properties

Table 2: Impact of Substituents on Physicochemical Properties

| Substituent Type | Effect on Lipophilicity | Effect on Solubility | Biological Implications |

|---|---|---|---|

| Bromine (Br) | ↑↑ | ↓ | Enhanced membrane permeability |

| Methoxy (OCH₃) | ↓ | ↑ | Improved hydrogen bonding |

| Methyl (CH₃) | ↑ | ↓ | Increased steric hindrance |

| Fluorine (F) | ↑ | ↓↓ | Prolonged metabolic half-life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.